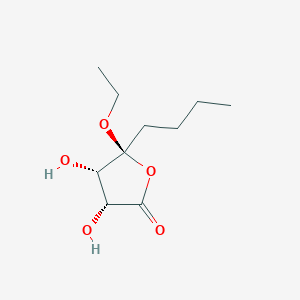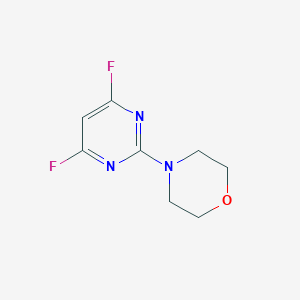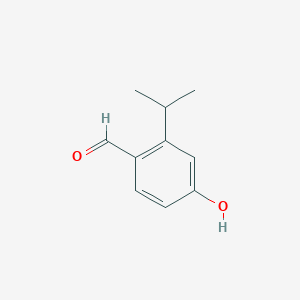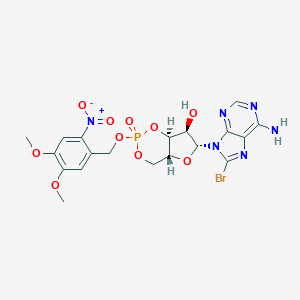
Caged 8-Br-camp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caged 8-Br-camp is a chemical compound that has gained significant attention in the scientific community due to its ability to release cyclic adenosine monophosphate (cAMP) upon exposure to light. This unique characteristic has made it a valuable tool for studying the biochemical and physiological effects of cAMP in cells and tissues. In
Mécanisme D'action
Caged 8-Br-camp releases Caged 8-Br-camp upon exposure to light, which can activate downstream signaling pathways. This allows researchers to study the effects of Caged 8-Br-camp on cellular processes in a controlled manner.
Effets Biochimiques Et Physiologiques
CAMP is a second messenger that plays a critical role in a variety of cellular processes, including metabolism, gene expression, and ion channel activity. By releasing Caged 8-Br-camp in a controlled manner, caged 8-Br-camp can be used to study the biochemical and physiological effects of Caged 8-Br-camp on these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of caged 8-Br-camp is its ability to release Caged 8-Br-camp in a controlled manner, allowing researchers to study the effects of Caged 8-Br-camp on cellular processes with high temporal and spatial resolution. However, caged 8-Br-camp also has limitations, including the need for specialized equipment to deliver light and the potential for phototoxicity.
Orientations Futures
There are many future directions for the use of caged 8-Br-camp in scientific research. One potential application is in the study of circadian rhythms, as Caged 8-Br-camp has been shown to play a role in regulating the circadian clock. Additionally, caged 8-Br-camp could be used to study the effects of Caged 8-Br-camp on immune cell function and inflammation, as well as in the development of new therapies for diseases such as cancer and diabetes.
In conclusion, caged 8-Br-camp is a valuable tool for studying the biochemical and physiological effects of Caged 8-Br-camp in cells and tissues. Its ability to release Caged 8-Br-camp upon exposure to light allows for high temporal and spatial resolution, making it a valuable tool for scientific research. As research in this field continues to expand, caged 8-Br-camp is likely to play an increasingly important role in the study of cellular signaling pathways and the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of caged 8-Br-camp involves the reaction of 8-Br-camp with a photolabile protecting group, such as nitrophenyl-ether or coumarin. The resulting compound can then be purified and stored until it is ready for use in experiments.
Applications De Recherche Scientifique
Caged 8-Br-camp has been used in a variety of scientific research applications, including the study of cellular signaling pathways, neuronal activity, and muscle contraction. It has also been used in optogenetics, a field that utilizes light to control cellular processes.
Propriétés
Numéro CAS |
177592-87-9 |
|---|---|
Nom du produit |
Caged 8-Br-camp |
Formule moléculaire |
C19H20BrN6O10P |
Poids moléculaire |
603.3 g/mol |
Nom IUPAC |
(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C19H20BrN6O10P/c1-31-10-3-8(9(26(28)29)4-11(10)32-2)5-33-37(30)34-6-12-15(36-37)14(27)18(35-12)25-17-13(24-19(25)20)16(21)22-7-23-17/h3-4,7,12,14-15,18,27H,5-6H2,1-2H3,(H2,21,22,23)/t12-,14-,15-,18-,37?/m1/s1 |
Clé InChI |
DNPINJJWFMWFRD-KUUOUUIGSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)COP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |
Synonymes |
4,5-dimethoxy-2-nitrobenzyl-8-bromo-cAMP 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cAMP, (R)-isomer caged 8-Br-cAMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








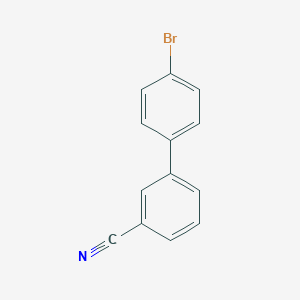




![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
